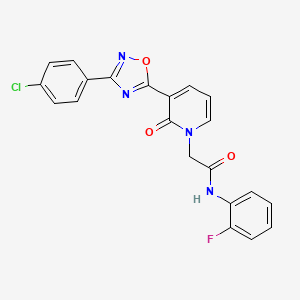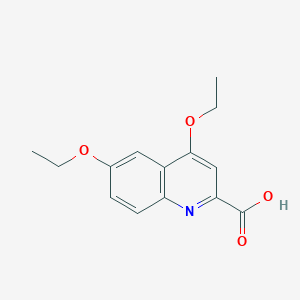
4,6-Diethoxyquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,6-Diethoxyquinoline-2-carboxylic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. In this case, the quinoline has ethoxy groups at the 4 and 6 positions and a carboxylic acid group at the 2 position .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a quinoline core, with ethoxy substituents at the 4 and 6 positions and a carboxylic acid group at the 2 position .Chemical Reactions Analysis
Quinolines undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition at the carbonyl group, and reactions at the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it acidic and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- The development of efficient dynamic kinetic resolution methods for the synthesis of enantiopure quinoline derivatives highlights the significance of quinolines in synthesizing modulators of nuclear receptors. Such methodologies could be adapted for 4,6-Diethoxyquinoline-2-carboxylic acid to generate enantiopure forms valuable in medicinal chemistry (Forró et al., 2016).
Antimicrobial and Cytotoxicity Studies
- Research into the cytotoxicity of ethoxyquin salts and their effects on human lymphocytes provides insights into the biological activities of quinoline derivatives. Although not directly related to this compound, these studies emphasize the importance of evaluating the biological activities of quinoline compounds (Blaszczyk & Skolimowski, 2007).
Photochemistry and Photophysics
- The use of brominated hydroxyquinoline as a photolabile protecting group suggests potential applications in photochemistry for related quinoline compounds. This could indicate a role for this compound in the development of new photolabile protecting groups with applications in biochemistry and materials science (Fedoryak & Dore, 2002).
Coordination Chemistry
- The structural characterization of dioxovanadium(V) complexes with hydroxyquinoline-2-carboxylic acid derivatives underscores the utility of quinoline carboxylic acids in forming complex structures with metals. Such complexes have potential applications in catalysis, material science, and as models for biological systems (Moriuchi et al., 2007).
Drug Design and Medicinal Applications
- The synthesis and evaluation of quinoline derivatives for cytotoxic activity against cancer cells showcase the therapeutic potential of the quinoline scaffold in drug discovery. This suggests that derivatives such as this compound could be explored for their medicinal properties (Zhao et al., 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4,6-diethoxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-9-5-6-11-10(7-9)13(19-4-2)8-12(15-11)14(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWNWCGPRWMZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
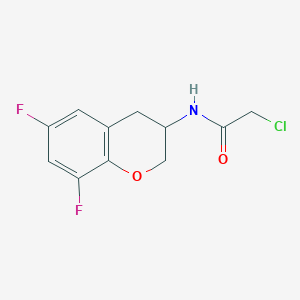

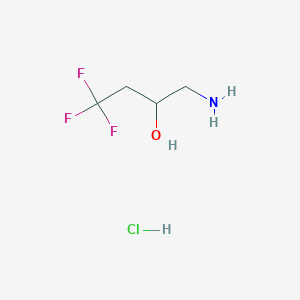

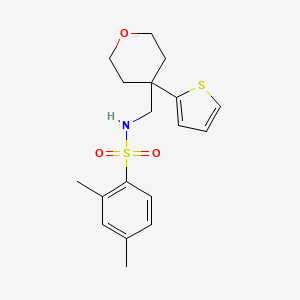
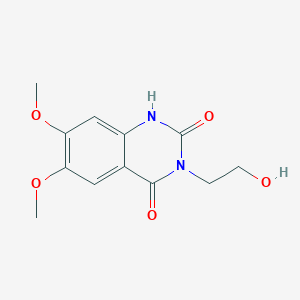
![3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine](/img/structure/B2807101.png)
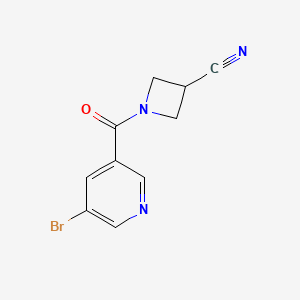
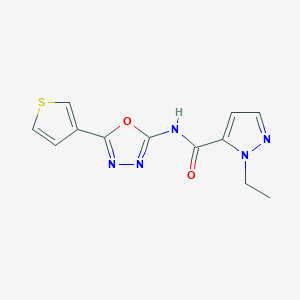
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2807106.png)
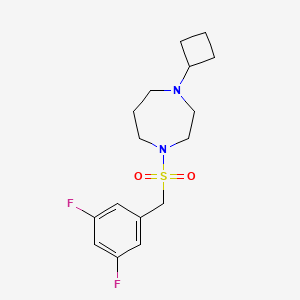
![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)
